molecular formula C13H11ClN2O2 B7503337 2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid

2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid

Cat. No.: B7503337
M. Wt: 262.69 g/mol
InChI Key: AAAWWNVAIMHFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid, commonly known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the pyridine carboxylic acid family and has a molecular weight of 267.7 g/mol.

Mechanism of Action

CPMA exerts its anti-cancer effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell division. This ultimately results in the inhibition of cancer cell growth and proliferation. The exact mechanism of action of CPMA in neurodegenerative diseases is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects:
CPMA has been shown to have low toxicity and good stability in vitro and in vivo. It has also been found to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of CPMA in lab experiments is its low toxicity and good stability, which makes it suitable for use in cell culture and animal studies. However, one limitation is that CPMA is not currently approved for use in humans and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on CPMA. One area of interest is the development of CPMA-based therapies for cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of CPMA in neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of CPMA in humans.

Synthesis Methods

CPMA can be synthesized by reacting 3-chlorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure CPMA.

Scientific Research Applications

CPMA has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that CPMA can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CPMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-10-4-1-3-9(7-10)8-16-12-11(13(17)18)5-2-6-15-12/h1-7H,8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWWNVAIMHFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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